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Compound of Interest

Compound Name: Potassium, phenyl-

CAS No.: 3605-36-5

Cat. No.: B14130393

Get Quote

Executive Summary
Potassium phenoxide (PhOK) is a pivotal nucleophile in organic synthesis, widely employed in

the Kolbe-Schmitt reaction, Williamson ether synthesis, and polymerization catalysis. However,

its extreme hygroscopicity renders it prone to hydrolysis, regenerating phenol and potassium

hydroxide. This degradation is often invisible to the naked eye but catastrophic for

stoichiometric precision.

This guide provides a definitive spectroscopic framework (NMR, IR) for characterizing PhOK. It

moves beyond simple peak listing to establish a self-validating analytical protocol, ensuring that

the material used in your reactor is chemically distinct from its hydrolyzed precursor.

Part 1: Experimental Protocol & Sample Integrity
The "Senior Scientist" Insight: The most common error in PhOK characterization is analyzing a

hydrolyzed sample. PhOK absorbs atmospheric moisture in seconds. Standard "bench"

preparation for NMR often yields a spectrum of phenol, not phenoxide.
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Recommended Protocol: In-Situ Generation
To obtain pristine spectroscopic data, generate the species directly in the NMR tube under an

inert atmosphere. This eliminates moisture exposure.

Reagents:

Substrate: Phenol (sublimed or recrystallized).

Base: Potassium tert-butoxide (KOtBu) or Potassium Hydride (KH). Note: KOtBu is preferred

for cleaner byproduct signals (t-BuOH).

Solvent: DMSO-d

(Dried over 4Å molecular sieves).

Workflow:

Dissolve Phenol (0.1 mmol) in DMSO-d

(0.6 mL).

Acquire "Time 0" spectrum (Reference Phenol).

Add equimolar KOtBu inside a glovebox or via septum.

Acquire "Time 1" spectrum (Potassium Phenoxide).

Validation: The disappearance of the phenolic -OH proton (

~9.35 ppm) and the specific shifts of the aromatic ring confirm conversion.

Visualization: Sample Preparation Workflow
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Figure 1: In-situ generation workflow to prevent hydrolysis during characterization.

Part 2: Nuclear Magnetic Resonance (NMR)
Characterization
H NMR Spectroscopy
Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic

ring via resonance. This increases the electron density at the ortho and para positions, causing

a significant upfield shift (shielding) of these protons compared to the parent phenol.

Solvent: DMSO-d

(Reference: 2.50 ppm)

Proton
Position

Phenol (

ppm)

K-Phenoxide (

ppm)

Shift (

)

Mechanistic
Insight

-OH 9.35 (s) Absent -

Complete

deprotonation

confirmation.

Ortho (2,6) 6.75 - 6.80 (d) ~5.70 - 6.00 -0.8 to -1.0

Strong shielding

due to resonance

(- charge).

Meta (3,5) 7.10 - 7.15 (t) ~6.50 - 6.70 -0.4 to -0.5

Mild shielding;

less resonance

contribution.

Para (4) 6.70 - 6.75 (t) ~5.60 - 5.80 -0.9 to -1.1

Strong shielding

due to resonance

(- charge).

Note: Chemical shifts are concentration and temperature dependent. The relative order

(Ortho/Para < Meta) remains constant.
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C NMR Spectroscopy
Carbon-13 NMR provides the most definitive structural proof. The Ipso carbon (C-1) exhibits a

characteristic downfield shift (deshielding) upon salt formation, distinguishing it from the upfield

shift of the ring carbons.

Solvent: DMSO-d

(Reference: 39.5 ppm)

Carbon
Position

Phenol (

ppm)

K-Phenoxide (

ppm)
Trend

Mechanistic
Insight

Ipso (C-1) 157.3 166.0 - 168.0 Downfield (+10)

Increased

double-bond

character of C-O

bond.

Ortho (C-2,6) 115.7 113.0 - 114.5 Upfield (-2)

Increased

electron density

(Resonance).

Meta (C-3,5) 129.6 128.5 - 129.0 Minimal

Nodal point in

resonance

structures.

Para (C-4) 120.8 113.0 - 115.0 Upfield (-6)

Increased

electron density

(Resonance).

Visualization: Spectral Logic Tree
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Analyze 1H NMR Spectrum
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Figure 2: Decision tree for validating K-Phenoxide purity via NMR.

Part 3: Infrared (IR) Spectroscopy
IR is excellent for solid-state characterization (ATR-FTIR). The primary indicator is the shift of

the C-O stretching vibration. In the phenoxide anion, the C-O bond shortens and acquires

partial double-bond character, shifting the absorption to a higher wavenumber (frequency).
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Vibrational Mode

Phenol (

cm

)

K-Phenoxide (

cm

)

Diagnostic Feature

O-H Stretch 3200 - 3500 (Broad) Absent

The "clean" region

>3000 cm

confirms dryness.

C-O Stretch 1220 - 1230 1270 - 1290

Shift to higher energy

due to bond

strengthening.

Ring Breathing ~1470, 1590 1480, 1580
Shifts in aromatic

skeletal vibrations.

Technical Note: If you observe a broad band around 3400 cm

in your "dry" PhOK sample, it is likely potassium phenoxide monohydrate or surface-adsorbed
water. PhOK is extremely hygroscopic and will form hydrates rapidly.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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